molecular formula C11H14N2O B1333551 D-Tryptophanol CAS No. 52485-52-6

D-Tryptophanol

Cat. No.: B1333551
CAS No.: 52485-52-6
M. Wt: 190.24 g/mol
InChI Key: UDQCRUSSQAXPJY-SECBINFHSA-N
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Description

D-Tryptophanol: is an amino alcohol compound with the chemical formula C11H13NO2 . It is a derivative of tryptophan and has a structure similar to tryptophan . This compound is an optical isomer and has a specific stereo configuration. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for D-Tryptophanol often involve large-scale synthesis using the above-mentioned synthetic routes. The green preparation method is particularly favored for its environmental benefits and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-Tryptophanol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkyl halides.

Major Products Formed:

    Oxidation: Indole derivatives.

    Reduction: Reduced amino alcohols.

    Substitution: Substituted indole compounds.

Scientific Research Applications

Chemistry: D-Tryptophanol is used in peptide synthesis and as a chiral building block in organic synthesis .

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

  • L-Tryptophanol
  • D-Tryptophan
  • DL-Tryptophan
  • L-Tryptophan

Comparison: D-Tryptophanol is unique due to its specific stereo configuration and its applications in enantioselective synthesis. Unlike L-Tryptophanol, which is used in similar applications, this compound offers distinct advantages in terms of enantioselectivity and efficiency in certain synthetic routes .

Properties

IUPAC Name

(2R)-2-amino-3-(1H-indol-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQCRUSSQAXPJY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370101
Record name D-Tryptophanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52485-52-6
Record name D-Tryptophanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared from tryptophan according to Method D and was isolated as a solid in 92% yield. δH (MeOD-d3) 7.46 (1H, d, J 7.9 Hz), 7.21 (1H, d, J 8.0 Hz), 6.96 (3H, m), 3.79 (1H, dd, J 11.3 and 3.6 Hz), 3.54 (1H, dd, J 11.2 and 6.2 Hz), 3.05 (1H, m), 2.80 (1H, m), 2.61 (1H, m). Note: exchangeable protons not evident in MeOD.
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Yield
92%

Synthesis routes and methods II

Procedure details

L Tryptophan (10.2 g) was cautiously added in portions to a stirred solution of lithium aluminium hydride in tetrahydrofuran (1M, 150 ml). The reaction was stirred for 72 hours and then heated to reflux for 1 hour. The reaction mixture was cooled and then quenched carefully with 2N sodium hydroxide (150 ml). Ethyl acetate (500 ml) was added and the mixture was filtered through a pad of Celite. The organic phase was washed with water, dried (MgSO4) and evaporated to yield the crude title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Tryptophanol
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D-Tryptophanol
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Reactant of Route 6
D-Tryptophanol

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